4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Overview
Description
5-Iodo-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: is a modified nucleoside analog. It is commonly used in the field of molecular biology and biochemistry, particularly in the synthesis of oligonucleotides. The compound is characterized by the presence of an iodine atom at the 5-position and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position of 2’-deoxycytidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves the iodination of 2’-deoxycytidine followed by the protection of the 5’-hydroxyl group with a 4,4’-dimethoxytrityl group. The iodination can be achieved using iodine and a suitable oxidizing agent, while the protection step involves the reaction of 2’-deoxycytidine with 4,4’-dimethoxytrityl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom at the 5-position can undergo nucleophilic substitution reactions.
Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions:
Iodination: Iodine and an oxidizing agent such as sodium iodate.
Protection: 4,4’-dimethoxytrityl chloride and a base such as pyridine.
Deprotection: Acidic conditions, typically using acetic acid or trichloroacetic acid.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2’-deoxycytidine can be formed.
Deprotected Nucleoside: Removal of the DMT group yields 5-iodo-2’-deoxycytidine.
Scientific Research Applications
Chemistry:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology:
DNA Probes: Utilized in the preparation of labeled DNA probes for detecting specific DNA sequences.
Medicine:
Antiviral Research: Investigated for its potential antiviral properties, particularly against viruses that rely on DNA replication.
Industry:
Biotechnology: Employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Iodo-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into DNA during synthesis. The presence of the iodine atom can interfere with DNA replication and transcription processes, making it useful in various research applications. The DMT group serves as a protecting group during oligonucleotide synthesis, preventing unwanted reactions at the 5’-hydroxyl position.
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog used in similar applications.
5-Bromo-2’-deoxycytidine: A brominated analog with similar properties and applications.
Uniqueness:
5-Iodo-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: is unique due to the presence of both the iodine atom and the DMT protecting group, which provides specific advantages in oligonucleotide synthesis and modification.
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30IN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(35)16-27(40-26)34-17-24(31)28(32)33-29(34)36/h3-15,17,25-27,35H,16,18H2,1-2H3,(H2,32,33,36)/t25-,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXKOLVMMYMNK-OYUWMTPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=NC5=O)N)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=NC5=O)N)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30IN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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